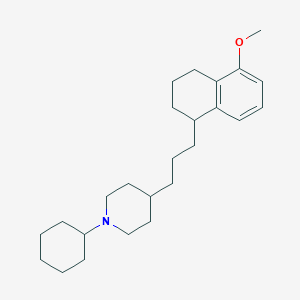
PB 28 dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
PB-28 是通过一系列涉及环己基哌嗪和其他试剂的化学反应合成的。合成路线通常包括以下步骤:
中间体的形成: 第一步涉及环己基哌嗪与合适的烷基化剂反应,形成中间体化合物。
甲氧基的引入: 然后,将中间体与甲氧基取代的芳香族化合物反应以引入甲氧基。
最终产物的形成: 最后一步涉及将中间体与合适的试剂反应以形成 PB-28。
化学反应分析
科学研究应用
PB 28 dihydrochloride exhibits various biological activities, including:
- Antiproliferative Effects: Demonstrated significant cytotoxicity in various cancer cell lines.
- Receptor Modulation: Acts as a sigma-2 receptor agonist and a sigma-1 receptor antagonist, influencing cell growth and apoptosis pathways.
Antitumor Activity
This compound has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents. Key findings include:
- Breast Cancer Cell Lines: In studies involving MCF7 and MCF7 ADR (doxorubicin-resistant) cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM and 15 nM respectively. It also reduced P-glycoprotein expression, which is crucial for drug resistance .
| Cell Line | IC50 (nM) | Effect on P-glycoprotein |
|---|---|---|
| MCF7 | 25 | Decreased |
| MCF7 ADR | 15 | Decreased |
Synergistic Effects with Chemotherapy
Research indicates that this compound can enhance the effectiveness of anthracycline drugs like doxorubicin. The combination therapy resulted in increased intracellular accumulation of doxorubicin, providing a potential strategy for overcoming drug resistance in cancer treatment .
Applications in Neuropharmacology
This compound's interaction with sigma receptors makes it a candidate for neuroprotective therapies. Its role in modulating neurodegenerative processes is under investigation:
- Neuroblastoma Studies: In SK-N-SH neuroblastoma cells, PB 28 exhibited antiproliferative effects, suggesting potential applications in treating neuroblastoma .
Case Study: Breast Cancer Treatment
A notable study focused on the use of this compound in combination with doxorubicin for treating breast cancer. The findings highlighted:
- Inhibition of Cell Growth: Significant reduction in cell viability was observed after treatment with PB 28.
- Mechanism of Action: Induction of apoptosis through caspase-independent pathways was noted, alongside modulation of the cell cycle distribution .
Case Study: Neuroblastoma Treatment
In another study involving SK-N-SH cells:
- Cytotoxicity Assessment: PB 28 demonstrated dose-dependent cytotoxicity, indicating its potential as a therapeutic agent against neuroblastoma.
- Cell Viability Results: The study employed MTT assays to quantify cell viability post-treatment, revealing substantial reductions compared to control groups .
作用机制
PB-28 主要通过与 sigma-2 受体相互作用发挥其作用。这些受体参与各种细胞过程,包括钙信号传导和细胞增殖。PB-28 调节这些受体的活性,导致细胞功能发生变化。 PB-28 的作用机制中涉及的确切分子靶点和途径仍在研究中,但已知它会抑制内质网的钙释放并调节 P-糖蛋白活性 .
相似化合物的比较
与其他类似化合物相比,PB-28 对 sigma-2 受体的亲和力很高,这使其独一无二。一些类似化合物包括:
1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪: 该化合物与 PB-28 的结构相似,但在受体亲和力和生物活性方面有所不同。
环己基哌嗪衍生物: 这些化合物对 sigma 受体的亲和力程度不同,并用于不同的药理学研究.
PB-28 独特的结构和对 sigma-2 受体的高亲和力使其成为研究和潜在治疗应用中宝贵的化合物。
生物活性
PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is primarily recognized for its role as a high-affinity agonist of the sigma-2 (σ2) receptor. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection.
Chemical Profile
- Chemical Name : 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
- CAS Number : 172907-03-8
- Molecular Formula : C24H40Cl2N2O
- Molecular Weight : 443.49 g/mol
- Purity : ≥99%
This compound exhibits high affinity for σ2 receptors with a Ki value of approximately 0.68 nM and also acts as a σ1 antagonist (Ki = 0.38 nM) . This selectivity is crucial as it minimizes off-target effects, making it a promising candidate for further therapeutic exploration.
Receptor Binding Affinities
| Receptor Type | Ki Value (nM) |
|---|---|
| σ2 | 0.68 |
| σ1 | 15.2 |
Antiproliferative Effects
This compound has shown significant antiproliferative and cytotoxic effects in various cancer cell lines. Notably, it has been tested on SK-N-SH neuroblastoma and C6 glioma cells, where it induced cell death through mechanisms involving mitochondrial superoxide production and caspase activation .
Case Study: Breast Cancer Cells
In studies involving human breast cancer cell lines (MCF7 and MCF7 ADR), PB 28 demonstrated the following:
- IC50 Values :
- MCF7: 25 nM
- MCF7 ADR (multidrug-resistant): 15 nM
Additionally, PB 28 reduced basal P-glycoprotein levels in these cells, indicating its potential to overcome drug resistance .
In Vivo Studies
In animal models, particularly C57BL/6 mice bearing Panc02 tumors, this compound was administered intraperitoneally at a dosage of 10.7 mg/mL for two weeks. The results showed significant tumor growth inhibition and a survival advantage even after treatment cessation .
The biological activity of this compound can be attributed to its interaction with σ receptors, which are implicated in various cellular processes such as apoptosis and cell proliferation. The compound induces caspase-independent apoptosis, a pathway that may be beneficial in cancer therapy by circumventing traditional apoptotic resistance mechanisms .
Additional Research Findings
Recent studies have also explored the modulation of SARS-CoV-2 protein interactions by this compound, suggesting its potential utility beyond oncology . This highlights the versatility of σ receptor ligands in addressing multiple therapeutic targets.
Summary of Findings
This compound is a potent σ2 receptor agonist with promising biological activities that include:
- High affinity for σ2 receptors.
- Antiproliferative effects in various cancer cell lines.
- Induction of apoptosis via non-caspase pathways.
- Potential applications in overcoming drug resistance in cancer therapy.
- Modulation of viral protein interactions.
Given its favorable pharmacological profile and diverse biological activities, this compound warrants further investigation as a potential therapeutic agent in oncology and possibly other fields.
属性
CAS 编号 |
172906-90-0 |
|---|---|
分子式 |
C24H38N2O |
分子量 |
370.6 g/mol |
IUPAC 名称 |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine |
InChI |
InChI=1S/C24H38N2O/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3 |
InChI 键 |
PHRCDWVPTULQMT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1CCCC2CCCC3CCN(CC3)C4CCCCC4 |
规范 SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















